Bienvenue dans la boutique en ligne BenchChem!

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one

antiviral HSV-1 5-halocytosine nucleosides

5-Iodo-2'-deoxycytidine (CAS 611-53-0; also designated 5-IdC, ibacitabine, or 2'-deoxy-5-iodocytidine) is a synthetic C5‑iodinated pyrimidine 2'-deoxyribonucleoside. Its IUPAC name is 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one, establishing absolute stereochemistry with a molecular formula of C₉H₁₂IN₃O₄ and a formula weight of 353.12 g mol⁻¹.

Molecular Formula C9H12IN3O4
Molecular Weight 353.11 g/mol
CAS No. 611-53-0
Cat. No. B1674142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
CAS611-53-0
Synonyms2'-deoxy-5-iodocytidine
5-iodo-2'-deoxycytidine
5-iodo-2'-deoxycytidine, 125I-labeled
5-iododeoxycytidine
iododeoxycytidine
Molecular FormulaC9H12IN3O4
Molecular Weight353.11 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O
InChIInChI=1S/C9H12IN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)
InChIKeyWEVJJMPVVFNAHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2'-deoxycytidine (Ibacitabine): A Differentiated Iodinated Nucleoside for Antiviral Research, DNA Structural Studies, and Radiopharmaceutical Probe Development


5-Iodo-2'-deoxycytidine (CAS 611-53-0; also designated 5-IdC, ibacitabine, or 2'-deoxy-5-iodocytidine) is a synthetic C5‑iodinated pyrimidine 2'-deoxyribonucleoside. Its IUPAC name is 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one, establishing absolute stereochemistry with a molecular formula of C₉H₁₂IN₃O₄ and a formula weight of 353.12 g mol⁻¹ . The compound exhibits a melting point of 183–187 °C and a specific optical rotation [α]₂₀/D of +27 to +30° (c = 1, H₂O), enabling definitive identity verification . Unlike natural 2'-deoxycytidine, the iodine atom at the 5-position imparts distinctive photolability, enhanced radiosensitization capacity, and reactivity toward transition‑metal‑catalyzed cross‑coupling reactions that are not shared by other 5‑halogenated or 5‑alkyl cytosine nucleosides.

Why 5-Bromo- or 5-Fluoro-2'-deoxycytidine Cannot Substitute 5-Iodo-2'-deoxycytidine in Critical Applications


The identity of the C5 substituent governs three key properties that cannot be interchanged within the halogen family: (i) antiviral potency — within a panel of 5‑halocytosine nucleosides (chloro, bromo, iodo), the iodo derivative consistently exerts the greatest anti‑HSV‑1 activity ; (ii) photochemical lability — the carbon–iodine bond undergoes photolysis upon 313 nm irradiation with a quantum yield of 0.022–0.024, whereas C–Br and C–Cl bonds are substantially less photolabile, reducing their utility for UV‑triggered DNA strand scission and photo‑cross‑linking ; (iii) synthetic versatility — the iodo substituent serves as the superior leaving group in Pd(0)‑catalyzed Sonogashira and Suzuki couplings, enabling the construction of fluorescent, electrochemical, and affinity probes that cannot be prepared in comparable yields from 5‑bromo or 5‑chloro precursors . Substituting a different halogen therefore compromises each of these differentiation dimensions, making generic selection unsuitable.

Quantitative Differentiation Evidence for 5-Iodo-2'-deoxycytidine vs. Closest Analogs and Alternatives


C5-Iodo Derivative Exhibits Highest Anti-HSV-1 Activity Among 5-Halocytosine Nucleosides

In a head‑to‑head comparison of 5‑halocytosine nucleosides (5‑chloro, 5‑bromo, and 5‑iodo derivatives of 2'‑deoxycytidine), C‑5‑iodo‑2'‑deoxycytidine exerted the greatest activity in inhibiting replication of an HSV‑1 strain that induces thymidine kinase in L929 cells . In a separate cross‑study employing primary rabbit kidney cell cultures, 5‑iodo‑2'‑deoxycytidine demonstrated an ID₅₀ of 0.06 µg mL⁻¹ against HSV‑1, placing it among the most potent and selective anti‑herpes agents identified .

antiviral HSV-1 5-halocytosine nucleosides

5-Iodo-2'-deoxycytidine Demonstrates Significantly Lower In Vivo Toxicity Than 5-Iodo-2'-deoxyuridine

A direct comparative biochemical pharmacology study reveals that 5‑iodo‑2'‑deoxycytidine (ICDR) produces significantly less toxicity in mice than its uracil congener 5‑iodo‑2'‑deoxyuridine (IUDR), even though both compounds are incorporated into DNA as IUDR 5'‑phosphate . ICDR additionally increases the sensitivity of P815Y mastocytoma cells to X‑irradiation, a radiosensitization property not equivalently reported for IUDR.

toxicity in vivo 5-iodo-2'-deoxyuridine

Radioiodinated 5-Iodo-2'-deoxycytidine Achieves 4.2-Fold Higher Tumor-to-Muscle Ratio Than 18F-FLT in Sarcoma-Bearing Mice

In a head‑to‑head comparison of ¹³¹I‑ICdR and the PET gold‑standard ¹⁸F‑FLT in an NG4TL4 sarcoma‑bearing mouse model, ¹³¹I‑ICdR achieved a tumor‑to‑muscle ratio (T/M) of 25.77 at 8 h post‑injection, versus ¹⁸F‑FLT T/M of 6.11 at 2 h post‑injection — a 4.2‑fold advantage . Tumor uptake of ¹³¹I‑ICdR was 4.85±0.17 %ID g⁻¹ at 4 h post‑injection, with increasing T/M over time indicating specific retention in tumor and rapid clearance from normal organs.

SPECT probe tumor imaging proliferation

5-Iodo-2'-deoxycytidine Monomer Exhibits 3- to 6-Fold Higher Photolysis Quantum Yield Than Iodinated DNA Polymer

The photolysis of iodine from 5‑iododeoxycytidine upon 313 nm irradiation occurs with a quantum yield (Φ) of 0.022–0.024, compared to Φ = 0.004–0.008 for iodinated DNA polymers, representing a 3‑ to 6‑fold higher photochemical efficiency at the monomer level . This high photolability is directly exploitable for UV‑induced DNA strand scission and photoactivated cross‑linking.

photolysis quantum yield photo-cross-linking

Priority Application Scenarios Where 5-Iodo-2'-deoxycytidine Delivers Verifiable Advantage


Antiviral Lead Optimization Based on the 5-Halocytosine Scaffold

Researchers screening modified nucleosides for anti‑HSV activity should select 5‑iodo‑2'‑deoxycytidine as the benchmark compound within the 5‑halocytosine series. Its established ID₅₀ of 0.06 µg mL⁻¹ against HSV‑1 and its superiority over 5‑bromo and 5‑chloro congeners make it the logical starting point for structure–activity relationship (SAR) exploration and prodrug design, ensuring that any subsequent analog is evaluated against the most potent member of the class.

Radiosensitization Studies with Reduced Systemic Toxicity

Investigators examining halogenated nucleosides as radiosensitizers should consider 5‑iodo‑2'‑deoxycytidine over 5‑iodo‑2'‑deoxyuridine due to its significantly lower in vivo toxicity in murine models , while maintaining radiosensitizing efficacy through DNA incorporation and enhanced X‑ray sensitivity in P815Y mastocytoma cells. This differential toxicity profile permits higher administered doses with less confounding toxicity.

SPECT Tracer Development for Tumor Proliferation Imaging

Nuclear medicine researchers developing SPECT proliferation probes can utilize 5‑iodo‑2'‑deoxycytidine as a precursor for radioiodination. The resulting ¹³¹I‑ICdR achieves a tumor‑to‑muscle ratio of 25.77, outperforming ¹⁸F‑FLT (T/M 6.11) in NG4TL4 sarcoma‑bearing mice , thereby offering superior tumor contrast for SPECT imaging protocols and enabling longer imaging windows due to sustained tumor retention.

Photoactivated DNA Cross-Linking for Protein–DNA Interaction Mapping

Structural biologists investigating protein–DNA complexes via UV cross‑linking should employ 5‑iodo‑2'‑deoxycytidine‑containing oligonucleotides. The monomer's photolysis quantum yield of 0.022–0.024 enables efficient strand scission and cross‑linking at 313 nm, facilitating site‑specific mapping of protein binding sites with substantially reduced irradiation times compared to 5‑bromo or unmodified oligonucleotides.

Quote Request

Request a Quote for 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.